Syk/jak-IN-1
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Overview
Description
Syk/jak-IN-1: is a dual inhibitor targeting spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of various malignancies and inflammatory diseases. The inhibition of both SYK and JAK pathways can disrupt critical signaling mechanisms involved in cell proliferation and survival, making this compound a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Syk/jak-IN-1 involves multiple steps, typically starting with the preparation of key intermediates followed by coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various halogenated compounds, amines, and catalytic agents .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger batch sizes. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Syk/jak-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups, impacting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to enhance its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Syk/jak-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SYK and JAK pathways in various chemical reactions.
Biology: Employed in cellular assays to investigate the role of SYK and JAK in cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Syk/jak-IN-1 exerts its effects by inhibiting the activity of spleen tyrosine kinase and Janus kinase family members. These kinases are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. By blocking these pathways, this compound can induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. The molecular targets include SYK and JAK1, JAK2, and TYK2, which are key players in the signaling cascades .
Comparison with Similar Compounds
Cerdulatinib: Another dual SYK/JAK inhibitor with similar therapeutic potential.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fostamatinib: A SYK inhibitor used for treating chronic immune thrombocytopenia .
Uniqueness: Syk/jak-IN-1 is unique due to its dual inhibition of both SYK and JAK pathways, providing a broader spectrum of activity compared to compounds that target only one pathway. This dual inhibition can potentially lead to more effective treatments for diseases involving complex signaling networks .
Properties
Molecular Formula |
C24H26N8O3 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[1-[4-[[(4aS)-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazin-8-yl]amino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile |
InChI |
InChI=1S/C24H26N8O3/c25-6-3-15-4-7-31(8-5-15)24-28-18-12-26-30-23(33)21(18)22(29-24)27-16-1-2-19-20(11-16)35-14-17-13-34-10-9-32(17)19/h1-2,11-12,15,17H,3-5,7-10,13-14H2,(H,30,33)(H,27,28,29)/t17-/m0/s1 |
InChI Key |
QYLJADOMHVDVRG-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC5=C(C=C4)N6CCOC[C@H]6CO5 |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC5=C(C=C4)N6CCOCC6CO5 |
Origin of Product |
United States |
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